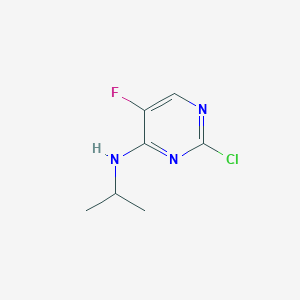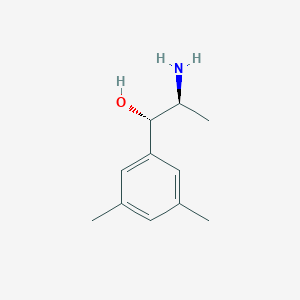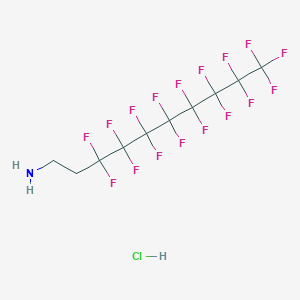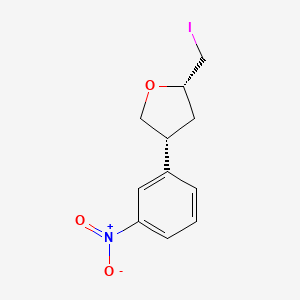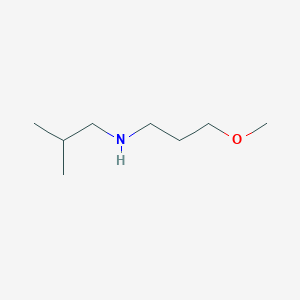
(3-Methoxypropyl)(2-methylpropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxypropyl)(2-methylpropyl)amine: is an organic compound with the molecular formula C8H19NO. It is a derivative of propylamine, where the propyl group is substituted with a methoxy group at the third carbon and a methyl group at the second carbon. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Methoxypropyl)(2-methylpropyl)amine typically begins with commercially available starting materials such as 3-methoxypropylamine and 2-methylpropylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group on 3-methoxypropylamine with the 2-methylpropyl group. This can be achieved under basic conditions using a suitable base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield.
化学反应分析
Types of Reactions:
Oxidation: (3-Methoxypropyl)(2-methylpropyl)amine can undergo oxidation reactions to form corresponding oxides or amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides or amine oxides.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry:
Catalysis: (3-Methoxypropyl)(2-methylpropyl)amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Corrosion Inhibition: The compound is used as a corrosion inhibitor in water treatment applications to prevent metal corrosion.
作用机制
Mechanism:
- The mechanism of action of (3-Methoxypropyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets.
Molecular Targets and Pathways:
- The compound can interact with various molecular targets, including enzymes involved in metabolic pathways. It can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific target and reaction conditions.
相似化合物的比较
3-Methoxypropylamine: A similar compound with a methoxy group at the third carbon but lacking the 2-methyl substitution.
2-Methylpropylamine: A compound with a methyl group at the second carbon but lacking the methoxy substitution.
3-Ethoxypropylamine: A compound with an ethoxy group instead of a methoxy group at the third carbon.
Uniqueness:
- (3-Methoxypropyl)(2-methylpropyl)amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and interaction with molecular targets. This dual substitution can enhance its versatility in various chemical and industrial applications.
属性
分子式 |
C8H19NO |
|---|---|
分子量 |
145.24 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2)7-9-5-4-6-10-3/h8-9H,4-7H2,1-3H3 |
InChI 键 |
BTPBWWHWTIFSNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


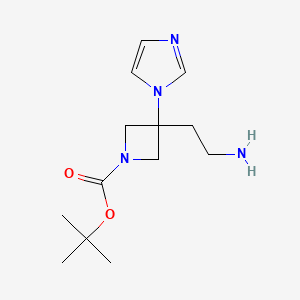
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
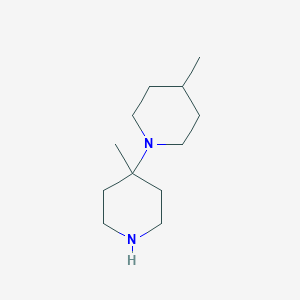
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)


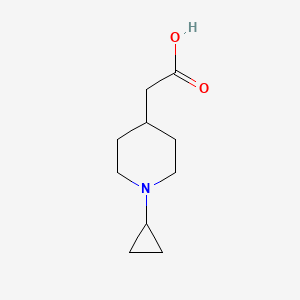
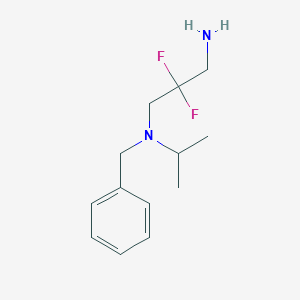
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
